molecular formula C23H26N8O2S2 B10928089 4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10928089
M. Wt: 510.6 g/mol
InChI Key: UBLOSLUWEVMDGA-UHFFFAOYSA-N
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Description

4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and the construction of the tetracyclic core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or other unsaturated regions, leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring or the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its multiple functional groups make it a versatile tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its unique structure may offer therapeutic benefits for various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications can extend to fields such as electronics, coatings, and catalysis.

Mechanism of Action

The mechanism of action of 4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: A related compound used in Suzuki-Miyaura cross-coupling reactions.

    4-Methylpyrazole: Known for its use as an alcohol dehydrogenase inhibitor.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine:

Uniqueness

What sets 4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene apart is its complex tetracyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H26N8O2S2

Molecular Weight

510.6 g/mol

IUPAC Name

4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H26N8O2S2/c1-5-29-11-17(15(4)27-29)35(32,33)30-8-6-7-16(10-30)21-26-22-20-19(24-12-31(22)28-21)18-13(2)9-14(3)25-23(18)34-20/h9,11-12,16H,5-8,10H2,1-4H3

InChI Key

UBLOSLUWEVMDGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C)C

Origin of Product

United States

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